1-Methyl-1H-indazol-3(2H)-one

Vue d'ensemble

Description

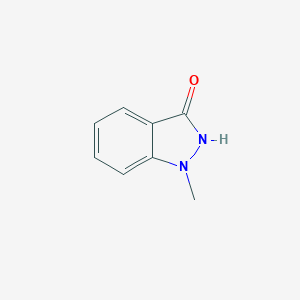

La 1-méthyl-1,2-dihydro-indazol-3-one est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont des structures bicycliques constituées d'un cycle pyrazole fusionné à un cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 1-méthyl-1,2-dihydro-indazol-3-one peut être synthétisée par diverses méthodes. Une approche courante implique la cyclisation du 2-aminobenzonitrile avec la méthylamine en milieu acide. Une autre méthode comprend la réaction de l'alcool o-nitrobenzylique avec la méthylamine, suivie d'une réduction et d'une cyclisation .

Méthodes de production industrielle : La production industrielle de la 1-méthyl-1,2-dihydro-indazol-3-one implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de milieux réactionnels contrôlés sont des pratiques courantes pour améliorer l'efficacité et réduire les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : La 1-méthyl-1,2-dihydro-indazol-3-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la 1-méthyl-indazole-3-one.

Réduction : Les réactions de réduction peuvent le convertir en 1-méthyl-1,2,3,4-tétrahydro-indazol-3-one.

Substitution : Il peut subir des réactions de substitution aux atomes d'azote ou de carbone du cycle indazole.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Les agents halogénants, les agents alkylants et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Produits majeurs :

Oxydation : 1-Méthyl-indazole-3-one.

Réduction : 1-Méthyl-1,2,3,4-tétrahydro-indazol-3-one.

Substitution : Divers dérivés d'indazole substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

La 1-méthyl-1,2-dihydro-indazol-3-one a des applications diverses dans la recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire en synthèse organique.

Mécanisme d'action

Le mécanisme d'action de la 1-méthyl-1,2-dihydro-indazol-3-one implique son interaction avec des cibles moléculaires spécifiques. Elle peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées au composé .

Composés similaires :

1-Méthyl-indazole-3-one : Structure similaire, mais sans le composant dihydro.

1-Méthyl-1,2,3,4-tétrahydro-indazol-3-one : Forme entièrement réduite du composé.

2-Méthyl-1,2-dihydro-indazol-3-one : Groupe méthyle positionné différemment sur le cycle indazole.

Unicité : La 1-méthyl-1,2-dihydro-indazol-3-one est unique en raison de son motif de substitution spécifique et de la présence de groupes méthyle et dihydro. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-Methyl-1H-indazol-3(2H)-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation: Conversion to N-oxides using hydrogen peroxide.

- Reduction: Formation of 1-methyl-1H-indazol-3-ol.

- Substitution Reactions: Electrophilic substitutions at the indazole ring.

Biology

The compound has been extensively studied for its potential as an enzyme inhibitor, particularly in kinase inhibition. It interacts with specific molecular targets, modulating cellular pathways related to cell proliferation and apoptosis. Notable findings include:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit promising inhibitory effects against various human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) with IC values indicating significant potency against cancer cells while maintaining selectivity towards normal cells .

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory pathways.

- Antimicrobial Activity: Studies reveal its efficacy against certain bacterial strains.

Case Study 1: Antitumor Activity

A study evaluated a series of indazole derivatives based on this compound for their antitumor activity. Among the compounds tested, one derivative exhibited an IC value of 5.15 µM against the K562 cell line, demonstrating selective toxicity towards cancer cells compared to normal cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | K562 | 5.15 | 6.43 |

| Compound B | A549 | 10.00 | 4.00 |

| Compound C | Hep-G2 | 3.32 | 3.75 |

Case Study 2: Kinase Inhibition

The compound's mechanism as a kinase inhibitor was explored through structural modifications that enhanced its binding affinity to tyrosine kinases. This research highlighted how specific functional groups could significantly alter pharmacokinetic properties and improve biological activity .

Mécanisme D'action

The mechanism of action of 1-Methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

1-Methyl-indazole-3-one: Similar structure but lacks the dihydro component.

1-Methyl-1,2,3,4-tetrahydro-indazol-3-one: Fully reduced form of the compound.

2-Methyl-1,2-dihydro-indazol-3-one: Methyl group positioned differently on the indazole ring.

Uniqueness: 1-Methyl-1,2-dihydro-indazol-3-one is unique due to its specific substitution pattern and the presence of both methyl and dihydro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Activité Biologique

1-Methyl-1H-indazol-3(2H)-one, a member of the indazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula , has been studied for its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

Chemical Structure and Properties

The structure of this compound features a fused indazole ring with a methyl group at the nitrogen atom. This unique arrangement contributes to its chemical reactivity and biological properties. The compound's ability to serve as a building block for more complex molecules enhances its significance in drug development.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have demonstrated that the compound can inhibit bacterial growth, with increased effectiveness observed at higher concentrations. For instance, a study reported that increasing the concentration from 1 mg/mL to 2.5 mg/mL resulted in a corresponding increase in the zone of inhibition against various bacterial strains .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Molecular docking studies have suggested that the compound interacts effectively with key biological targets involved in cancer progression. For example, it was found to bind to DNA gyrase, an enzyme critical for bacterial DNA replication, with a binding energy of -7.0 kcal/mol . This interaction is significant as it may lead to the development of new antibacterial agents targeting resistant strains.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, thus influencing their activity. The presence of substituents at specific positions on the indazole ring is crucial for enhancing its inhibitory activities against various biological targets .

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies have revealed that modifications at certain positions on the indazole scaffold can significantly affect biological activity. For example, substituents at the 4-position and 6-position of the indazole ring have been shown to play vital roles in enhancing inhibitory effects against specific targets such as indoleamine 2,3-dioxygenase (IDO) and Aurora kinases .

Case Studies

Several case studies highlight the efficacy of derivatives of this compound:

- IDO Inhibition : A derivative demonstrated potent IDO inhibitory activity with an IC50 value of approximately 720 nM, indicating strong potential for therapeutic applications in cancer treatment .

- Aurora Kinase Inhibition : Another study identified compounds derived from this indazole framework that selectively inhibited Aurora A and B kinases, which are crucial in cancer cell division.

Propriétés

IUPAC Name |

1-methyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIFDMRZCMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905619 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100922-97-2, 1006-19-5 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-ol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.